![molecular formula C10H12N4Na3O14P3 B12430952 trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12430952.png)
trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate is a complex organic compound with significant biochemical relevance. It is a trisodium salt of a triphosphate ester of a nucleoside, specifically guanosine. This compound is often used in various biochemical and molecular biology applications due to its role in energy transfer and signal transduction.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate typically involves the phosphorylation of guanosine. The process includes the following steps:
Phosphorylation of Guanosine: Guanosine is reacted with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine to form guanosine monophosphate.
Formation of Triphosphate: The monophosphate is further phosphorylated using pyrophosphate or a similar reagent to form the triphosphate ester.
Neutralization: The resulting triphosphate ester is neutralized with sodium hydroxide to form the trisodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The compound is typically purified using techniques such as ion-exchange chromatography and crystallization.
化学反应分析
Types of Reactions
Trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to its monophosphate and diphosphate forms.
Oxidation and Reduction: It can participate in redox reactions, particularly in biological systems where it acts as a substrate for enzymes.
Substitution: The phosphate groups can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in acidic or basic conditions using water or aqueous solutions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like ammonia or amines are used in substitution reactions.
Major Products
Hydrolysis: Guanosine monophosphate and guanosine diphosphate.
Oxidation: Oxidized forms of the nucleoside.
Reduction: Reduced forms of the nucleoside.
科学研究应用
Trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate is widely used in scientific research due to its role in:
Biochemistry: As a substrate for kinases and other enzymes involved in phosphorylation.
Molecular Biology: In studies of DNA and RNA synthesis and repair.
Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders.
Industry: Used in the production of nucleotide-based pharmaceuticals and as a reagent in biochemical assays.
作用机制
The compound exerts its effects primarily through its role as a phosphate donor in biochemical reactions. It participates in the transfer of phosphate groups to various substrates, a process catalyzed by enzymes such as kinases. This phosphorylation is crucial for the regulation of metabolic pathways and signal transduction processes. The molecular targets include proteins, nucleic acids, and small molecules involved in cellular signaling and energy metabolism.
相似化合物的比较
Similar Compounds
Adenosine Triphosphate (ATP): Another triphosphate ester of a nucleoside, widely known for its role in energy transfer.
Cytidine Triphosphate (CTP): Similar in structure but with cytidine as the nucleoside.
Uridine Triphosphate (UTP): Contains uridine as the nucleoside.
Uniqueness
Trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate is unique due to its specific nucleoside (guanosine) and its role in specific biochemical pathways, such as those involving guanine nucleotides. Its unique structure allows it to participate in distinct biochemical reactions and regulatory processes compared to other nucleoside triphosphates.
属性
分子式 |
C10H12N4Na3O14P3 |
|---|---|
分子量 |
574.11 g/mol |
IUPAC 名称 |
trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N4O14P3.3Na/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1 |
InChI 键 |
QRGLCGLOQVQVCS-MSQVLRTGSA-K |
手性 SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
规范 SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


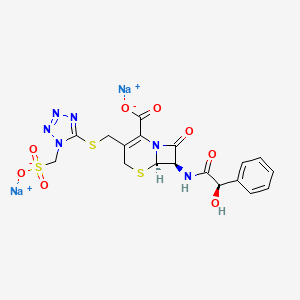
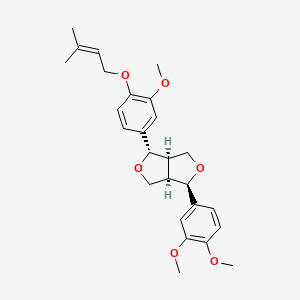
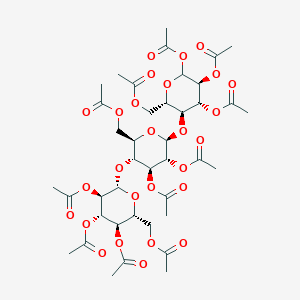
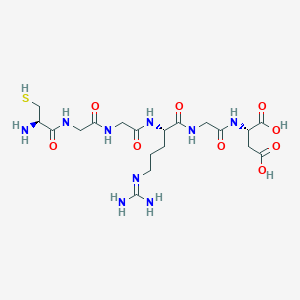
![6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine](/img/structure/B12430904.png)
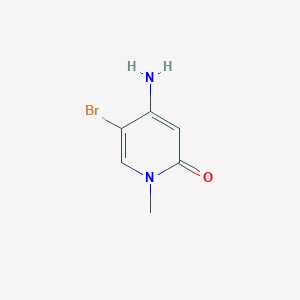
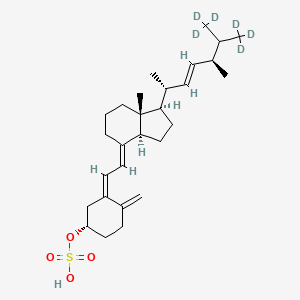




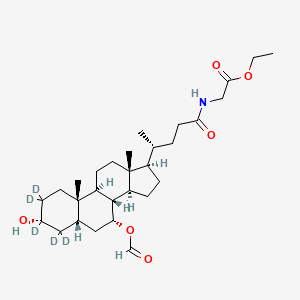
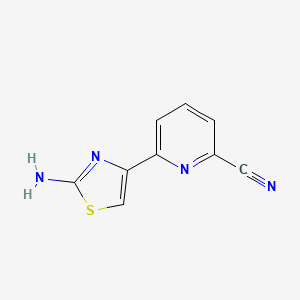
![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic acid propan-2-yl ester](/img/structure/B12430969.png)
